N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate)
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Overview
Description
N-(Furan-2-Ylmethyl)adenosine 5’-(Dihydrogen Phosphate) is a chemical compound with the molecular formula C15H18N5O8P It is a derivative of adenosine, where the adenosine molecule is modified by the addition of a furan-2-ylmethyl group at the nitrogen atom and a dihydrogen phosphate group at the 5’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-Ylmethyl)adenosine 5’-(Dihydrogen Phosphate) typically involves the following steps:
Protection of Adenosine: The hydroxyl groups of adenosine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Furan-2-Ylmethyl Group: The protected adenosine is reacted with a furan-2-ylmethyl halide in the presence of a base to introduce the furan-2-ylmethyl group at the nitrogen atom.
Phosphorylation: The protected adenosine derivative is then phosphorylated at the 5’ position using a phosphorylating agent such as phosphorus oxychloride (POCl3) or a similar reagent.
Deprotection: The protecting groups are removed to yield the final product, N-(Furan-2-Ylmethyl)adenosine 5’-(Dihydrogen Phosphate).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(Furan-2-Ylmethyl)adenosine 5’-(Dihydrogen Phosphate) can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-ylmethyl derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Furan-2-ylmethyl derivatives with additional oxygen-containing functional groups.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan-2-ylmethyl derivatives depending on the reagents used.
Scientific Research Applications
N-(Furan-2-Ylmethyl)adenosine 5’-(Dihydrogen Phosphate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in cellular signaling pathways and as a modulator of enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(Furan-2-Ylmethyl)adenosine 5’-(Dihydrogen Phosphate) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to adenosine receptors or other proteins involved in cellular signaling.
Pathways Involved: It can modulate pathways related to energy metabolism, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Adenosine: The parent compound, which lacks the furan-2-ylmethyl and dihydrogen phosphate groups.
Adenosine Monophosphate (AMP): Similar to adenosine but with a single phosphate group at the 5’ position.
N6-(Furan-2-Ylmethyl)adenosine: Similar to N-(Furan-2-Ylmethyl)adenosine 5’-(Dihydrogen Phosphate) but without the dihydrogen phosphate group.
Uniqueness
N-(Furan-2-Ylmethyl)adenosine 5’-(Dihydrogen Phosphate) is unique due to the presence of both the furan-2-ylmethyl and dihydrogen phosphate groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and interaction with molecular targets compared to similar compounds.
Biological Activity
N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate) is a purine ribonucleoside derivative characterized by a furan-2-ylmethyl group attached to the nitrogen atom of adenosine, along with a phosphate group at the 5' position. This compound has garnered attention due to its potential biological activities, particularly in the context of cellular signaling, antioxidant properties, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate) is C13H15N5O7P, with a molecular weight of approximately 427.306 Da. The unique furan ring contributes to its chemical reactivity and biological interactions.
Biological Activity
The biological activity of N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate) can be attributed to several mechanisms:
- Antioxidant Properties : Compounds containing furan rings often exhibit antioxidant capabilities, which may help protect cells from oxidative stress and damage.
- Nucleotide Derivative Role : As a nucleotide derivative, it may play significant roles in various biochemical pathways, including those involved in energy metabolism and cellular signaling.
- Interaction with Biological Macromolecules : Studies suggest that N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate) can interact with proteins and enzymes, influencing their activity. For example, similar compounds have been shown to act as allosteric effectors in enzymatic reactions .
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate). Notably:
- Synthesis Methodology : The compound can be synthesized through various organic reactions involving furan derivatives and adenosine phosphates. A study detailed a multi-step synthetic approach that yielded the compound with high purity .
- In Vitro Studies : Preliminary in vitro assays have indicated that this compound exhibits dose-dependent cytotoxicity against certain cancer cell lines. The mechanism appears to involve modulation of redox pathways, leading to increased levels of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells .
Comparative Analysis with Related Compounds
To better understand the unique properties of N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate), it is useful to compare it with structurally related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2'-deoxy-N-(furan-2-ylmethyl)guanosine 5'-(dihydrogen phosphate) | Similar furan substitution on guanosine | Lacks the hydroxyl group at the 2' position |
N6-(furfuryl)adenosine 5'-monophosphate | Furfuryl group instead of furan | Different substitution pattern affecting reactivity |
Adenosine 5'-monophosphate | Base structure without additional substituents | Fundamental nucleotide involved in energy transfer |
N6-benzyladenosine 5'-monophosphate | Benzyl group substitution on adenosine | Aromatic system alters pharmacological properties |
N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate) stands out due to its unique furan substitution, which may enhance its biological activity compared to other adenine derivatives.
Properties
Molecular Formula |
C15H18N5O8P |
---|---|
Molecular Weight |
427.31 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H18N5O8P/c21-11-9(5-27-29(23,24)25)28-15(12(11)22)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-26-8/h1-3,6-7,9,11-12,15,21-22H,4-5H2,(H,16,17,18)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
WDFCXEWULSQTFC-SDBHATRESA-N |
Isomeric SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O |
Origin of Product |
United States |
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